molecular formula C15H15N3O4S2 B2572022 N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1172547-24-8

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No. B2572022
M. Wt: 365.42
InChI Key: ASEDAZNXEXKNST-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BTA-EG6, is a chemical compound that has been synthesized for scientific research purposes. BTA-EG6 is a small molecule that has been found to have potential in various fields of research, including cancer therapy, drug delivery, and imaging.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. Studies have explored 6,5-heterocyclic analogues as alternatives to the benzothiazole ring to improve metabolic stability, with some analogues showing similar in vitro potency and in vivo efficacy while demonstrating reduced metabolic deacetylation, suggesting potential applications in cancer treatment and metabolic disease management (Stec et al., 2011).

Antimalarial and Antiviral Applications

Sulfonamide derivatives, including those with benzothiazole moieties, have shown potential as antimalarial and antiviral agents. Reactivity investigations of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles have yielded compounds with significant in vitro antimalarial activity and theoretical calculations suggest these compounds may also have applications in COVID-19 drug development due to their binding energy affinity against viral proteins (Fahim & Ismael, 2021).

Anticonvulsant Agents

Heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized for evaluation as anticonvulsant agents. Some compounds demonstrated protection against picrotoxin-induced convulsion, suggesting their potential use in treating seizure disorders (Farag et al., 2012).

Antimicrobial Activity

Novel sulfonamide derivatives have displayed good antimicrobial activity, with some compounds exhibiting high activity towards various bacterial and fungal strains. This highlights their potential as antimicrobial agents, possibly offering new treatment options for infections resistant to current antibiotics (Fahim & Ismael, 2019).

Cytotoxic Activity

Sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines, with some compounds showing potent effects comparable to reference drugs. This suggests their potential application in cancer therapy (Ghorab et al., 2015).

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-18(24(2,20)21)8-14(19)17-15-16-11(9-23-15)13-7-10-5-3-4-6-12(10)22-13/h3-7,9H,8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEDAZNXEXKNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

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